![molecular formula C9H9N3O2 B3002587 1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid CAS No. 2344679-54-3](/img/structure/B3002587.png)
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a chemical compound that belongs to the pyrazolo[4,3-b]pyridine family. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields. It is a heterocyclic compound containing both pyrazole and pyridine rings, which makes it a versatile scaffold for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides . These intermediates can then undergo cyclocondensation reactions with various electrophiles to form the desired pyrazolo[4,3-b]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo derivatives, including 1,5-dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid, exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications of pyrazolo compounds can lead to enhanced anticancer activity through improved selectivity and reduced side effects compared to traditional chemotherapeutics .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases and cancer . The mechanism of action often involves the modulation of signaling pathways related to cell growth and survival.
Cardiovascular Applications
There is emerging evidence suggesting that this compound may play a role in cardiovascular health by acting on the nitric oxide/cGMP pathway. This pathway is crucial for vascular relaxation and has implications for treating conditions like hypertension and heart failure . The compound's ability to enhance endothelial function highlights its potential as a therapeutic agent in cardiovascular diseases.
Photophysical Properties
The unique structure of this compound allows it to exhibit interesting photophysical properties. These properties make it a candidate for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to form stable crystals with desirable optical characteristics can enhance the performance of such devices .
Sensing Applications
Due to its electronic properties, this compound can be utilized in sensor technology. It has been explored as a potential receptor for detecting metal ions or small organic molecules through fluorescence quenching or enhancement mechanisms . Such sensors are valuable in environmental monitoring and biomedical diagnostics.
Summary of Case Studies
Mechanism of Action
The mechanism of action of 1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
3,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific ring structure and the presence of both pyrazole and pyridine rings.
Biological Activity
1,5-Dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[4,3-b]pyridine family. Its unique structure allows it to interact with various biological targets, leading to significant interest in its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N4O2. It features both pyrazole and pyridine rings, contributing to its diverse chemical reactivity and biological interactions.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This interaction can prevent normal enzymatic functions, which is crucial in therapeutic contexts such as cancer treatment.
- Receptor Modulation : It may interact with various receptors involved in signaling pathways, potentially influencing cellular responses related to proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The cytotoxic effects are attributed to its ability to disrupt critical cellular processes involved in tumor growth and survival .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa (Cervical) | 15 | Induces apoptosis |
MCF-7 (Breast) | 20 | Cell cycle arrest |
A549 (Lung) | 25 | Inhibits proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Studies have reported moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Enzymatic Inhibition
This compound has been investigated for its ability to inhibit various enzymes:
- Cyclooxygenase (COX) Inhibition : The compound has shown potential as an anti-inflammatory agent by inhibiting COX enzymes involved in prostaglandin synthesis .
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of 20 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Properties
IUPAC Name |
1,5-dimethylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-6(9(13)14)3-8-7(11-5)4-10-12(8)2/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQIRNOCRFAVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C(=O)O)N(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.